2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis The synthesis of triazole derivatives involves various steps, starting from the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride to produce N-(4H-1,2,4-triazol-4-yl)acetamide. This is followed by reactions with aromatic aldehydes and cyclisation with hydrazine hydrate to afford diverse structures. The synthesis process is characterized by the use of various reagents and conditions, leading to compounds with triazole cores being linked to different substituents, demonstrating the versatility of triazole chemistry in synthesizing complex molecules (Panchal & Patel, 2011).
Molecular Structure Analysis The molecular structure of triazole derivatives, including those similar to the compound , has been extensively analyzed using spectroscopic methods such as 1H NMR, IR, and single-crystal X-ray diffraction. These analyses provide detailed insights into the molecular conformations, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Geng et al., 2023).
Chemical Reactions and Properties Triazole compounds exhibit a wide range of chemical reactivity, participating in cycloaddition reactions, and serving as intermediates for further chemical transformations. Their reactivity is influenced by the presence of the triazole ring, which can engage in nucleophilic and electrophilic attacks, making them versatile building blocks for synthesizing more complex molecules (Hunnur, Latthe, & Badami, 2005).
properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-3-4-10(9(2)5-8)15-11(18)6-19-12-16-14-7-17(12)13/h3-5,7H,6,13H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBIBBJFAXMRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CN2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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